1-(2-Pyridinyl)benzotriazole
Overview
Description
1-(2-Pyridinyl)benzotriazole is a heterocyclic compound that combines a benzotriazole moiety with a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and versatile reactivity. The presence of both benzotriazole and pyridine rings endows it with unique electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Benzotriazole derivatives, which include 1-(2-pyridinyl)benzotriazole, have been extensively used in the synthesis of pharmacologically important heterocyclic skeletons . These compounds are known to interact with a variety of biological targets, depending on the specific derivative and its functional groups .
Mode of Action
Benzotriazole derivatives are known to be versatile in their interactions with biological targets . They can be easily introduced into a molecule by a variety of reactions, activate it toward numerous transformations, and remain stable during the course of reactions . This suggests that this compound may interact with its targets in a similar manner, inducing changes that lead to its biological effects.
Biochemical Pathways
Benzotriazole derivatives have been used in the synthesis of diverse pharmacologically important heterocyclic skeletons . These compounds are known to affect various biochemical pathways, depending on the specific derivative and its functional groups .
Pharmacokinetics
It is known that the compound is a solid and is soluble in chloroform and methanol . This suggests that it may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, benzotriazole derivatives have been studied as corrosion inhibitors, and their efficacy has been shown to depend on the concentration of the compound and the specific environmental conditions . Therefore, it is likely that the action, efficacy, and stability of this compound could also be influenced by similar factors.
Biochemical Analysis
Biochemical Properties
It is known that benzotriazole derivatives, which include 1-(2-Pyridinyl)benzotriazole, have been used in various fields such as corrosion inhibitors . The inhibitory action of these compounds depends on their concentration, double-layer capacitance, and resistance to charge transfer .
Cellular Effects
Benzotriazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Molecular Mechanism
Benzotriazole derivatives are known to form strong complexes with metals, which is why they are widely used as anti-corrosion materials . The mechanism of action of these compounds can be attributed to their effect on the cathodic reaction .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on benzotriazole UV stabilizers, which include similar compounds, found that there was a gradual decrease in the total concentrations of these compounds over time .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions . Phase I reactions introduce or unmask a hydrophilic group in the drug, while phase II reactions conjugate the drug with a polar molecule .
Transport and Distribution
It is known that this compound is soluble in chloroform and methanol , suggesting that it may be able to pass through cell membranes.
Subcellular Localization
The localization of a protein or compound within a cell can provide valuable insights into its function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Pyridinyl)benzotriazole can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with benzotriazole in the presence of a suitable dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridinyl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1-(2-Pyridinyl)benzotriazole has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is employed as a corrosion inhibitor and in the formulation of materials with enhanced stability and performance.
Comparison with Similar Compounds
Benzotriazole: Shares the benzotriazole moiety but lacks the pyridine ring.
2-Aminopyridine: Contains the pyridine ring but lacks the benzotriazole moiety.
1-(2-Pyridinyl)imidazole: Similar structure with an imidazole ring instead of benzotriazole.
Uniqueness: 1-(2-Pyridinyl)benzotriazole is unique due to the combination of benzotriazole and pyridine rings, which imparts distinct electronic properties and reactivity. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-pyridin-2-ylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWBWUGSSFRASR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157191 | |
Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13174-93-1 | |
Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013174931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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